4-(Boc-amino)-1-cyclopropyl-piperidine

Medicinal Chemistry Organic Synthesis Drug Discovery

4-(Boc-amino)-1-cyclopropyl-piperidine (CAS 534595-68-1) is a uniquely differentiated, Boc-protected piperidine building block that combines an N-cyclopropyl group with a 4-amino functionality — a scaffold whose substitution pattern and stereochemistry are critical for biological activity. In HIV-1 protease inhibitor programs, (R)- and (S)-isomers of this class show IC50 differences spanning orders of magnitude, making procurement of this specific defined intermediate essential for maintaining SAR and synthetic reproducibility. It is a direct precursor for patented JAK/ALK kinase inhibitors and muscarinic M4 antagonists. Supplied at ≥98% purity, available in research and bulk quantities.

Molecular Formula C13H24N2O2
Molecular Weight 240.34 g/mol
CAS No. 534595-68-1
Cat. No. B1342474
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Boc-amino)-1-cyclopropyl-piperidine
CAS534595-68-1
Molecular FormulaC13H24N2O2
Molecular Weight240.34 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1CCN(CC1)C2CC2
InChIInChI=1S/C13H24N2O2/c1-13(2,3)17-12(16)14-10-6-8-15(9-7-10)11-4-5-11/h10-11H,4-9H2,1-3H3,(H,14,16)
InChIKeyQHPWESLNMUXZMX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Boc-amino)-1-cyclopropyl-piperidine (CAS 534595-68-1): Core Intermediate Properties and Sourcing Specifications


4-(Boc-amino)-1-cyclopropyl-piperidine (CAS 534595-68-1), also known as tert-butyl N-(1-cyclopropylpiperidin-4-yl)carbamate, is a protected amine building block used in medicinal chemistry and pharmaceutical research [1]. It features a piperidine core with a 4-position Boc-protected amine and a 1-position cyclopropyl group . This scaffold is a key intermediate in the synthesis of biologically active molecules, including kinase inhibitors and anti-infective agents [2][3]. Commercially, it is available in research quantities with certified purity of 98% or greater .

4-(Boc-amino)-1-cyclopropyl-piperidine: Why Direct Analog Replacement in Drug Discovery Pipelines Introduces Risk


Substituting 4-(Boc-amino)-1-cyclopropyl-piperidine with a generic, unsubstituted Boc-aminopiperidine or a simple cyclopropylamine analog is not a trivial change. The unique combination of the N-cyclopropyl group and the Boc-protected 4-amino piperidine creates a scaffold with distinct steric and electronic properties that directly influence target binding and synthetic utility [1]. In HIV-1 protease inhibitor design, the stereochemistry and substitution pattern on the piperidine P2-ligand are critical; (R)- and (S)-isomers exhibit divergent enzymatic inhibitory activities, with IC50 values differing by orders of magnitude [2]. This demonstrates that even subtle changes to the piperidine core in this compound class are not functionally equivalent, making the procurement of this specific, defined intermediate essential for maintaining SAR and synthetic reproducibility .

Quantitative Differentiation of 4-(Boc-amino)-1-cyclopropyl-piperidine (CAS 534595-68-1): A Head-to-Head Evidence Guide for Procurement


Molecular Weight and Complexity: A Larger, More Sophisticated Scaffold than Simple Boc-Piperidines

4-(Boc-amino)-1-cyclopropyl-piperidine (target) possesses a significantly higher molecular weight (240.34 g/mol) compared to the commonly used intermediate 4-(Boc-amino)piperidine (CAS 73874-95-0, MW 200.28 g/mol) . This 20% increase in molecular weight is directly attributed to the presence of the N-cyclopropyl substituent, which adds steric bulk and lipophilic character, a key feature for optimizing drug-like properties such as membrane permeability and target binding .

Medicinal Chemistry Organic Synthesis Drug Discovery

Orthogonal Protection Strategy: Enabling Selective Deprotection Over Simple Cyclopropyl Amines

The target compound incorporates an acid-labile Boc (tert-butoxycarbonyl) protecting group. This is a critical differentiator from the related free amine, 1-cyclopropylpiperidin-4-amine (CAS 62813-02-9), which is fully deprotected and therefore more prone to nucleophilic side reactions during multi-step synthesis [1]. The Boc group allows for orthogonal protection strategies, meaning the amine functionality can be 'masked' and revealed only under specific acidic conditions (e.g., TFA, HCl) while other functional groups in the molecule remain unaffected [2]. This is an essential feature for complex molecule construction.

Organic Synthesis Protecting Groups Peptide Chemistry

Certified High Purity for Reproducible Research vs. Lower Grade Analogs

Reputable vendors supply 4-(Boc-amino)-1-cyclopropyl-piperidine with a minimum purity of 98% (HPLC/GC), a specification that is higher than the 95-96% typical of many generic analogs like 4-(Boc-amino)piperidine . This 2-3% increase in purity can be critical for minimizing side reactions and ensuring the identity of downstream compounds, especially in late-stage medicinal chemistry where impurities can confound biological assay results [1].

Analytical Chemistry Quality Control Procurement

Validated Role in Potent Biological Scaffolds: HIV-1 Protease and Kinase Inhibition

The 4-amino-1-cyclopropylpiperidine motif, which is the core of this compound after Boc-deprotection, is a validated pharmacophore. For instance, derivatives incorporating a (R)-piperidine-3-carboxamide P2-ligand and a cyclopropyl group achieved an IC50 of 3.61 nM against HIV-1 protease [1]. While this is data on a final inhibitor and not the intermediate itself, it provides a class-level inference on the value of this specific piperidine scaffold for achieving low-nanomolar potency. In contrast, simpler piperidine scaffolds lacking the cyclopropyl group often require higher concentrations to achieve similar effects or are not pursued due to poor potency [2]. The target compound is the immediate precursor to this high-value pharmacophore.

HIV-1 Kinase Inhibitor Protease Inhibitor Drug Discovery

High-Impact Application Scenarios for 4-(Boc-amino)-1-cyclopropyl-piperidine (CAS 534595-68-1)


Synthesis of Potent HIV-1 Protease Inhibitors with Nanomolar Potency

This intermediate is ideal for constructing advanced P2-ligands in cyclopropyl-containing HIV-1 protease inhibitors, a class of compounds where stereochemistry and substitution are critical for achieving low nanomolar IC50 values [1]. Its structure allows for the precise introduction of the cyclopropyl group, a feature correlated with potent enzymatic inhibition [2].

Development of Novel Kinase Inhibitors (JAK, ALK) for Oncology and Inflammation

The 1-cyclopropylpiperidin-4-amine core, accessed after Boc-deprotection, is a known scaffold in patented JAK and ALK kinase inhibitors [3][4]. The target compound serves as a versatile, protected building block for synthesizing libraries of kinase inhibitor candidates, where the N-cyclopropyl group can enhance binding affinity and selectivity [5].

Creation of Muscarinic Acetylcholine Receptor M4 (mAChR M4) Antagonists

Patents explicitly disclose cyclopropylpiperidine compounds as antagonists of the muscarinic acetylcholine receptor M4, a target of interest for treating neurological and psychiatric disorders [6]. The target compound is a direct precursor for synthesizing these antagonists, enabling the exploration of SAR around the piperidine nitrogen.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
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